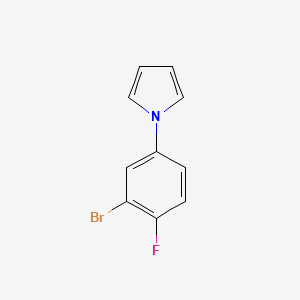
1-(3-Bromo-4-fluorophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-fluorophenyl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 3-bromo-4-fluorophenyl group
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole typically involves the reaction of 3-bromo-4-fluoroaniline with a suitable pyrrole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as the Heck or Sonogashira coupling, to form more complex molecules.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of the resulting molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The presence of the bromine and fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenyl)-1H-pyrrole can be compared with other similar compounds, such as:
3-Bromo-4-fluorophenylboronic acid: This compound is used in similar cross-coupling reactions and has applications in medicinal chemistry and materials science.
4-Bromo-3-fluorophenylboronic acid: Another similar compound with applications in organic synthesis and materials science.
3-Bromo-4-fluorophenol: This compound is used as a precursor in the synthesis of various pharmaceuticals and organic materials.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBAMPTFGWJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine](/img/structure/B6318341.png)
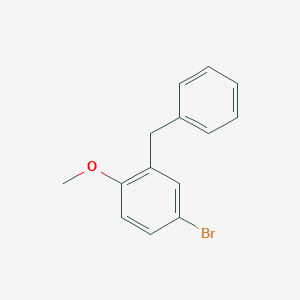
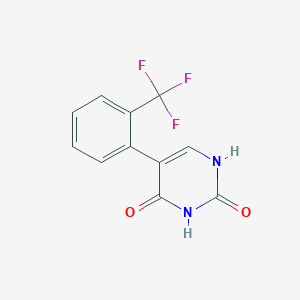
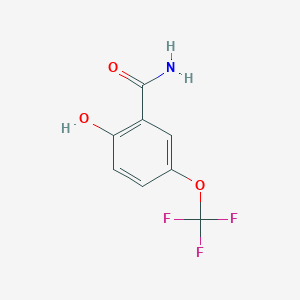
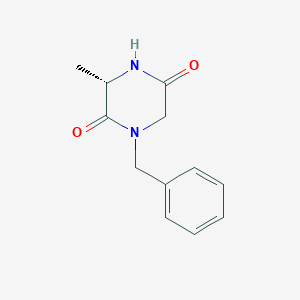
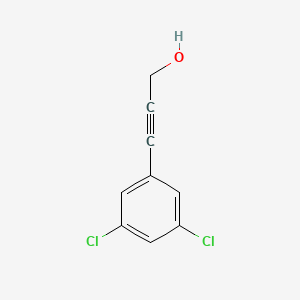
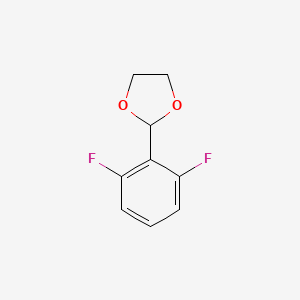
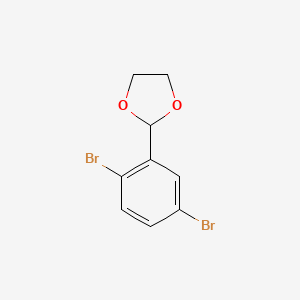
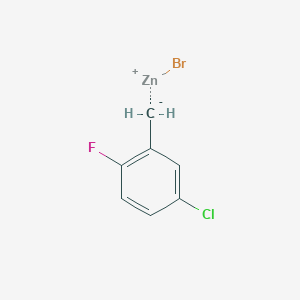
![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318410.png)
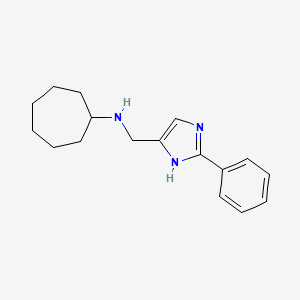
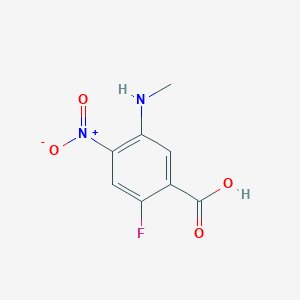
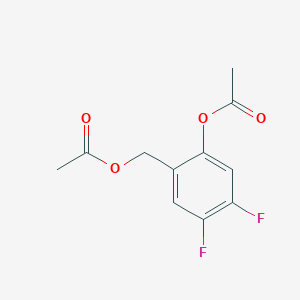
![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine](/img/structure/B6318443.png)
